molecular formula C11H11FO2 B1390687 3-(4-Fluorophenyl)tetrahydro-3-furancarbaldehyde CAS No. 1060817-44-8

3-(4-Fluorophenyl)tetrahydro-3-furancarbaldehyde

Cat. No. B1390687
M. Wt: 194.2 g/mol
InChI Key: FMKGNBPMWWCKQY-UHFFFAOYSA-N
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Description

“3-(4-Fluorophenyl)tetrahydro-3-furancarbaldehyde” is a chemical compound with the molecular formula C11H11FO2 . It has a molecular weight of 194.21 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H11FO2/c12-10-3-1-9(2-4-10)11(7-13)5-6-14-8-11/h1-4,7H,5-6,8H2 . This code provides a specific representation of the molecule’s structure.

Scientific Research Applications

Application in BODIPY Synthesis

3-Furancarbaldehydes, a category that includes 3-(4-Fluorophenyl)tetrahydro-3-furancarbaldehyde, have been utilized in the synthesis of meso-substituted BODIPY species. This synthesis process, involving solvent-dependent C–Br and C–N bond formation, highlights the unique reactivity of the 3-furancarbaldehyde moiety (Singh et al., 2012).

Structural and Optical Properties

The structural and optical properties of this compound were explored through molecular docking studies, suggesting its potential as a phosphodiesterase inhibitor. The study emphasized the significance of the fluorine atom and the carbonyl group in the compound’s binding mechanism (Mary et al., 2015).

Antioxidant Activity

The derivatives of 4-Fluorobenzaldehyde, closely related to 3-(4-Fluorophenyl)tetrahydro-3-furancarbaldehyde, have shown promising antioxidant activities. This indicates a potential for biomedical applications where oxidative stress plays a significant role (El Nezhawy et al., 2009).

Antimicrobial Activity

A study involving Schiff bases of chitosan with heteroaryl pyrazole derivatives, including 3-furancarbaldehydes, demonstrated notable antimicrobial activity. This suggests the compound’s utility in developing antimicrobial agents (Hamed et al., 2020).

Synthesis and Characterization

The compound has been involved in the synthesis of various pyrazoline structures. The crystal structures of these derivatives were characterized, underscoring the compound’s utility in advancing organic chemistry and material science (Loh et al., 2013).

Applications in Nonlinear Optics

The first hyperpolarizability of 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, a derivative, has been studied for its potential role in nonlinear optics. This highlights the compound's relevance in advanced optical and electronic applications (Mary et al., 2015).

Cytotoxicity and DNA Interaction

Copper complexes of thiosemicarbazone derivatives, including 4-(p-fluorophenyl)thiosemicarbazone, exhibited significant in vitro cytotoxic activity and DNA-binding capabilities. This opens pathways for the compound's use in anticancer research (Saswati et al., 2015).

Safety And Hazards

For safety and hazards information, it’s best to refer to the Material Safety Data Sheet (MSDS) of the compound .

properties

IUPAC Name

3-(4-fluorophenyl)oxolane-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FO2/c12-10-3-1-9(2-4-10)11(7-13)5-6-14-8-11/h1-4,7H,5-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMKGNBPMWWCKQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1(C=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301228850
Record name 3-(4-Fluorophenyl)tetrahydro-3-furancarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301228850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Fluorophenyl)tetrahydro-3-furancarbaldehyde

CAS RN

1060817-44-8
Record name 3-(4-Fluorophenyl)tetrahydro-3-furancarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1060817-44-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Fluorophenyl)tetrahydro-3-furancarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301228850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-Fluorophenyl)tetrahydro-3-furancarbaldehyde
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3-(4-Fluorophenyl)tetrahydro-3-furancarbaldehyde
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3-(4-Fluorophenyl)tetrahydro-3-furancarbaldehyde
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Reactant of Route 6
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